2,2-Dimethylindolin-3-one
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Overview
Description
2,2-Dimethylindolin-3-one is a heterocyclic compound with the molecular formula C10H11NO. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Scientific Research Applications
2,2-Dimethylindolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes
Safety and Hazards
The safety data sheet for a similar compound, 1,3,3-Trimethyl-2-methyleneindoline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . These hazards might also apply to 2,2-Dimethylindolin-3-one, but specific safety data for this compound is not available in the search results.
Future Directions
Future research directions could involve the development of new synthetic strategies for 2,2-dimethylindolin-3-one and its derivatives, as well as the exploration of their potential applications in various fields. For instance, 2,3-dihydroindoles, which include this compound, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Mechanism of Action
Target of Action
Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s .
Mode of Action
It’s worth noting that indolin-2-one derivatives have shown inhibitory activity against ache . This suggests that 2,2-Dimethylindolin-3-one might interact with its targets in a similar manner, potentially leading to changes in nerve function.
Biochemical Pathways
Given the potential ache inhibitory activity, it could be inferred that the compound may affect cholinergic pathways, which are involved in transmitting signals in the nervous system .
Result of Action
Indolin-2-one derivatives have shown cytotoxic activity against various human cancer cell lines . This suggests that this compound might have similar effects, potentially leading to cell death in certain cancer cells.
Biochemical Analysis
Cellular Effects
Indolinones are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylindolin-3-one can be synthesized through several methods. One efficient approach involves the use of aryl hydrazines and allyloxyketones under mild reaction conditions via a cascade Fischer indolization/Claisen rearrangement process . This method provides good to excellent yields of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylindolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a halogen or other functional group .
Comparison with Similar Compounds
Indolin-2-one: Another indole derivative with similar structural features but different chemical properties.
Oxoindolin-2-one: Known for its biological activities and used in medicinal chemistry.
3-Hydroxyindolin-2-one: Studied for its role in biological systems and potential therapeutic applications
Uniqueness: 2,2-Dimethylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,2-dimethyl-1H-indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)9(12)7-5-3-4-6-8(7)11-10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOXRUCZJLIHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-78-0 |
Source
|
Record name | 2,2-dimethyl-2,3-dihydro-1H-indol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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